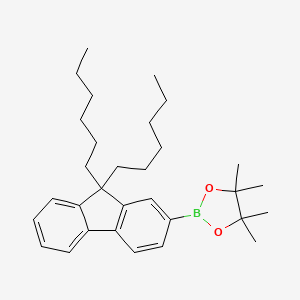

2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

Vue d'ensemble

Description

“(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid”, also known as DHFBA, is a boronic acid derivative that is widely used in various fields of scientific research and industry. It has a molecular weight of 378.36 .

Synthesis Analysis

The synthesis of this compound involves several steps, including the use of n-butyllithium, B (OMe)3, and 6M HCl (aq). The acidified solution is stirred at room temperature overnight and then extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C25H35BO2 .Physical And Chemical Properties Analysis

This compound has a boiling point of 542.2±53.0 C at 760 mmHg and a melting point of 98 C . It is a solid at room temperature .Applications De Recherche Scientifique

Applications in Organic Light-Emitting Diodes (OLEDs)

- Blue Fluorescent Materials : Synthesized pyrene-based molecules incorporating 2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane show potential as blue-emitting materials in OLEDs, exhibiting high purity and stability (Hu, Hiyoshi, Do, & Yamato, 2010).

- Enhanced Brightness Emission-Tuned Nanoparticles : This compound contributes to the creation of nanoparticles for OLEDs with high fluorescence brightness and tunable emission properties (Fischer, Baier, & Mecking, 2013).

Applications in Polymer Synthesis

- Chain-Growth Polymerization : Used in palladium-catalyzed polycondensation to produce well-defined polyfluorenes with narrow molecular weight distributions, relevant in materials science and polymer chemistry (Yokoyama, Suzuki, Kubota, Ohuchi, Higashimura, & Yokozawa, 2007).

- Fluorene-Based Conjugated Polymers : It serves as a key ingredient in the synthesis of fluorene-based conjugated polymers, which are important in various optical and electronic applications (Ranger, Rondeau, & Leclerc, 1997).

Applications in Solar Cell Technology

- Organic Solar Cells : Plays a crucial role in the synthesis of low band gap polymers for organic solar cell applications, improving the efficiency and stability of these renewable energy devices (Meena, Mohammad, Dutta, & Jacob, 2018).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mécanisme D'action

Mode of Action

Boronic acids, in general, are known to form reversible covalent complexes with proteins, particularly with serine or threonine residues. This can lead to the inhibition or modulation of the protein’s function .

Biochemical Pathways

Without a known specific target, it’s challenging to summarize the affected biochemical pathways of this compound . Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

As a boronic acid derivative, its bioavailability could be influenced by factors such as its pKa, lipophilicity, and the presence of transporters .

Result of Action

Boronic acids are known to have diverse biological activities, including antibacterial, antifungal, and anticancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the reactivity of boronic acids is known to be pH-dependent .

Propriétés

IUPAC Name |

2-(9,9-dihexylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45BO2/c1-7-9-11-15-21-31(22-16-12-10-8-2)27-18-14-13-17-25(27)26-20-19-24(23-28(26)31)32-33-29(3,4)30(5,6)34-32/h13-14,17-20,23H,7-12,15-16,21-22H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKABJMPACFCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCCCC)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B3120463.png)

![2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B3120494.png)

![6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione](/img/structure/B3120500.png)

![1-[4-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B3120525.png)

![4-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3120529.png)